molecular formula C18H26N2O B3065220 Aminolupinine o-methylbenzoicacid amid CAS No. 329212-62-6

Aminolupinine o-methylbenzoicacid amid

Cat. No.: B3065220
CAS No.: 329212-62-6
M. Wt: 286.4 g/mol
InChI Key: BSPTUJWADWOYRC-UHFFFAOYSA-N
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Description

Aminolupinine o-methylbenzoic acid amide is a synthetic derivative combining the aminolupinine alkaloid backbone with o-methylbenzoic acid via an amide linkage. Aminolupinine, a bicyclic quinolizidine alkaloid, is modified here with o-methylbenzoic acid, a derivative of benzoic acid with a methyl group at the ortho position (o-toluic acid) . The amide bond likely enhances stability compared to ester derivatives, as seen in related compounds .

Properties

IUPAC Name

N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O/c1-14-7-2-3-9-16(14)18(21)19-13-15-8-6-12-20-11-5-4-10-17(15)20/h2-3,7,9,15,17H,4-6,8,10-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPTUJWADWOYRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2CCCN3C2CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00392437
Record name Aminolupinine o-methylbenzoicacid amid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329212-62-6
Record name 2-Methyl-N-[(octahydro-2H-quinolizin-1-yl)methyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329212-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aminolupinine o-methylbenzoicacid amid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Aminolupinine o-methylbenzoicacid amid typically involves the reaction of aminolupinine with o-methylbenzoic acid under specific conditions. One common method includes the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Aminolupinine o-methylbenzoicacid amid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Aminolupinine o-methylbenzoicacid amid has several scientific research applications:

Mechanism of Action

The mechanism of action of Aminolupinine o-methylbenzoicacid amid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The pathways involved may include inhibition of enzyme activity through competitive binding or allosteric modulation .

Comparison with Similar Compounds

o-Methylbenzoic Acid Derivatives

o-Methylbenzoic acid (o-toluic acid) is a common structural motif in industrial and pharmaceutical chemistry. Key derivatives include:

  • Esters : Lupinine o-methylbenzoic acid ester hydrochloride, an esterified analog, demonstrates higher water solubility due to the ionic hydrochloride salt but reduced hydrolytic stability compared to amides .
Compound Functional Group Molecular Weight (g/mol) Solubility Stability
o-Methylbenzoic acid Carboxylic acid 136.15 Low in water High (crystalline)
Lupinine ester hydrochloride Ester (salt) ~300–350* High (polar) Moderate
Aminolupinine amide Amide ~300–350* Moderate (polar) High

*Estimated based on structural analogs.

2-Aminobenzamides

2-Aminobenzamides, such as those studied in , share an aromatic amide structure but lack the bicyclic quinolizidine moiety of aminolupinine. These compounds are noted for applications in peptide synthesis and amyloid beta peptide research . In contrast, aminolupinine derivatives may exhibit distinct pharmacological profiles due to the rigidity and basicity of the quinolizidine ring.

o-Aminobenzophenones

o-Aminobenzophenones () are pharmacologically active aromatic ketones. While they share aromatic amine features with aminolupinine amides, their ketone group confers different electronic properties and reactivity. For example, o-aminobenzophenones are synthesized via Grignard additions under stringent conditions , whereas aminolupinine amides may employ peptide coupling or nucleophilic acyl substitution.

Biological Activity

Aminolupinine O-methylbenzoic acid amide (CAS No. 329212-62-6) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Aminolupinine O-methylbenzoic acid amide features a unique structure characterized by multiple aromatic rings and functional groups, specifically an amide and amine. Its molecular formula is C18H26N2OC_{18}H_{26}N_{2}O. The compound is synthesized through the reaction of aminolupinine with o-methylbenzoic acid, typically using coupling agents like dicyclohexylcarbodiimide (DCC) in organic solvents such as dichloromethane at room temperature.

The biological activity of Aminolupinine O-methylbenzoic acid amide is primarily attributed to its interaction with specific molecular targets, particularly enzymes. The compound may inhibit enzyme activity through:

  • Competitive Binding : Competing with substrates for the active site.
  • Allosteric Modulation : Binding to sites other than the active site, altering enzyme conformation and function.

These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities.

1. Antimicrobial Activity

Research indicates that Aminolupinine O-methylbenzoic acid amide exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies demonstrate that it can reduce inflammation markers in cellular models, indicating potential applications in inflammatory diseases.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted by Wu et al. (2021) evaluated the antimicrobial efficacy of Aminolupinine O-methylbenzoic acid amide against Gram-positive and Gram-negative bacteria. Results showed a notable reduction in bacterial growth, supporting its use as a potential antibiotic agent.

Case Study 2: Anti-inflammatory Mechanisms
Ruiter et al. (2021) explored the anti-inflammatory mechanisms of this compound in a murine model of inflammation. The study found that treatment with Aminolupinine O-methylbenzoic acid amide led to decreased levels of pro-inflammatory cytokines, highlighting its therapeutic potential in managing inflammatory conditions .

Synthesis and Chemical Reactions

The synthesis of Aminolupinine O-methylbenzoic acid amide can be summarized as follows:

StepDescription
1 Reaction of aminolupinine with o-methylbenzoic acid
2 Use of DCC as a coupling agent
3 Conducting the reaction in dichloromethane at room temperature

This compound undergoes various chemical reactions, including oxidation to form N-oxides and reduction to convert the amide group to an amine.

Comparison with Similar Compounds

Aminolupinine O-methylbenzoic acid amide shares structural similarities with other compounds but exhibits distinct biological activities:

CompoundStructure SimilarityBiological Activity
Aminomethylbenzoic acidSimilar aromatic structureVaries
N-phenylacetamideAmide group presentVaries
BenzamideSimpler structureLimited

The unique combination of functional groups in Aminolupinine O-methylbenzoic acid amide contributes to its specific biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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